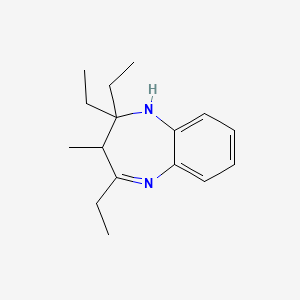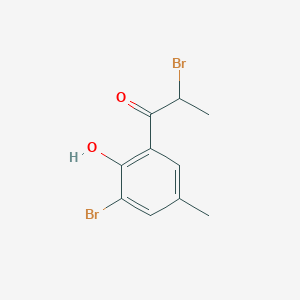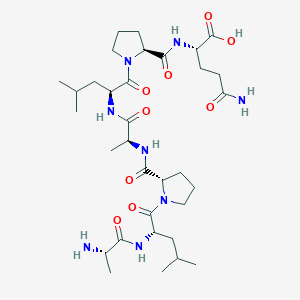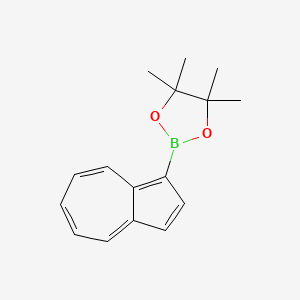
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes three ethyl groups and one methyl group attached to the benzodiazepine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclocondensation of 1,2-phenylenediamine with a suitable ketone. One common method is the reaction of 1,2-phenylenediamine with acetone in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures around 80°C, for several hours .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as treated natural zeolite, can enhance the efficiency of the reaction and allow for catalyst reusability . The reaction conditions are optimized to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives with altered pharmacological properties.
科学研究应用
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies investigating the structure-activity relationships of benzodiazepines.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and anticonvulsant effects .
相似化合物的比较
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2,2,4-Triethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,4-benzodiazepine
Uniqueness
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological properties. The presence of three ethyl groups and one methyl group can affect its binding affinity to the GABA receptor and its overall pharmacokinetic profile, making it distinct from other benzodiazepine derivatives .
属性
CAS 编号 |
330952-36-8 |
|---|---|
分子式 |
C16H24N2 |
分子量 |
244.37 g/mol |
IUPAC 名称 |
2,2,4-triethyl-3-methyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C16H24N2/c1-5-13-12(4)16(6-2,7-3)18-15-11-9-8-10-14(15)17-13/h8-12,18H,5-7H2,1-4H3 |
InChI 键 |
CGAVYRSNXYSDHL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=CC=CC=C2NC(C1C)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)

![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)

![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)


![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)

![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
methanone](/img/structure/B14238617.png)
